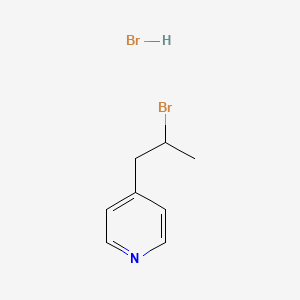

4-(2-Bromopropyl)pyridine hydrobromide

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

α-Bromination Reaction on Acetophenone Derivatives

- Application Summary: This study investigated the bromination of various acetophenone derivatives using pyridine hydrobromide perbromide as the brominating agent .

- Methods of Application: The effects of reaction time, reaction temperature, and dosage of the brominating agent were explored. The experiment demonstrated that 4-chloro-α-bromo-acetophenone could be synthesized at 90℃ using 4-chloroacetophenone as a substrate and acetic acid as a solvent with a molar ratio of substrate to brominator being 1.0:1.1 .

- Results: All the students successfully completed the experiment within a time frame of 4–5 h, with a notable achievement yield exceeding 80% observed in 14 students .

Umpolung Approach to the Hydroboration of Pyridines

- Application Summary: This research presented an umpolung approach to the hydroboration of pyridines, which is a novel and efficient synthesis of N-H 1,4-dihydropyridines .

- Methods of Application: The process consists of a formal boryl anion addition to pyridine, which produces an N-boryl pyridyl anion complex, and the subsequent protonation of the anion complex .

- Results: This process enables a simple and efficient method for the synthesis of multi-substituted N-H 1,4-dihydropyridine (1,4-DHP) derivatives that are difficult to prepare using established methods .

Bromination of Ketones, Phenols, and Ethers

- Application Summary: Pyridinium perbromide, a compound similar to “4-(2-Bromopropyl)pyridine hydrobromide”, is used as a brominating agent of ketones, phenols, and ethers .

- Methods of Application: As a stable solid, pyridinium perbromide can be easily handled and weighed precisely, which is especially important for use in small scale reactions .

- Results: One example from the original publications on this chemical is the bromination of the 3-ketosteroid 1 to 2,4-dibromocholestanone .

Synthesis of Heterocyclic α-Amino Acids

- Application Summary: A variation of the Hantzsch synthesis strategy was reported for the synthesis of some heterocyclic α-amino acids .

- Methods of Application: This involves a preformed enaminoester, an intermediate in classical Hantzsch synthesis, in addition to an aromatic aldehyde, a 1,3-dicarbonyl derivative .

- Results: The condensation of these compounds leads to the formation of heterocyclic α-amino acids .

Bromination of Aniline and Anisole Derivatives

- Application Summary: Bromination of aniline and anisole derivatives with pyridinium hydrobromide perbromide (PHP) has been selectively achieved .

- Methods of Application: By selecting appropriate reaction conditions, monobrominated, dibrominated, and, in some instances, tribrominated products may be obtained .

- Results: PHP provides a safe and environmentally friendly way to conduct aromatic bromination .

Bromination of 3-Ketosteroid

- Application Summary: Pyridinium perbromide is used as a brominating agent of ketones .

- Methods of Application: As a stable solid, it can be more easily handled and weighed precisely, especially important properties for use in small scale reactions .

- Results: One example from the original publications on this chemical is the bromination of the 3-ketosteroid 1 to 2,4-dibromocholestanone .

Safety And Hazards

4-(2-Bromopropyl)pyridine hydrobromide is considered hazardous. It may cause skin irritation, serious eye irritation, and respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to use only outdoors or in a well-ventilated area .

Eigenschaften

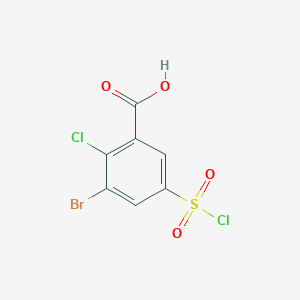

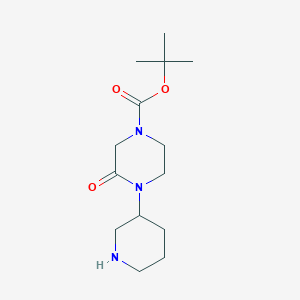

IUPAC Name |

4-(2-bromopropyl)pyridine;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BrN.BrH/c1-7(9)6-8-2-4-10-5-3-8;/h2-5,7H,6H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUBPTMIAIQUFKK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC=NC=C1)Br.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11Br2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(2-Bromopropyl)pyridine hydrobromide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-Bromothiazolo[5,4-c]pyridin-2-amine](/img/structure/B1448398.png)

![[1-(Pyridin-4-yl)cyclohexyl]methanamine dihydrochloride](/img/structure/B1448414.png)

![[5-(2-Fluorophenoxymethyl)-1,2-oxazol-3-yl]methanol](/img/structure/B1448418.png)